4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine is a chemical compound that features a piperidine ring substituted with a fluoromethyl group and an imidazole-4-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of piperidine with fluoromethylating agents under controlled conditions to introduce the fluoromethyl group. Subsequently, the imidazole-4-sulfonyl group is introduced through sulfonylation reactions using reagents such as imidazole-4-sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazole-4-sulfonyl)piperidine: Lacks the fluoromethyl group, which may affect its reactivity and biological activity.
4-(chloromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine: Substitutes the fluoromethyl group with a chloromethyl group, potentially altering its chemical properties and interactions.
4-(bromomethyl)-1-(1H-imidazole-4-sulfonyl)piperidine: Similar to the chloromethyl analog but with a bromomethyl group.
Uniqueness
The presence of the fluoromethyl group in 4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.
Properties
Molecular Formula |
C9H14FN3O2S |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(fluoromethyl)-1-(1H-imidazol-5-ylsulfonyl)piperidine |
InChI |
InChI=1S/C9H14FN3O2S/c10-5-8-1-3-13(4-2-8)16(14,15)9-6-11-7-12-9/h6-8H,1-5H2,(H,11,12) |
InChI Key |
FQMZUGSGJFZERV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)S(=O)(=O)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.